molecular formula C17H12F2N2O2 B12924388 6-(Difluoro(phenoxy)methyl)-2-phenylpyrimidin-4(1H)-one CAS No. 823829-14-7

6-(Difluoro(phenoxy)methyl)-2-phenylpyrimidin-4(1H)-one

Katalognummer: B12924388
CAS-Nummer: 823829-14-7
Molekulargewicht: 314.29 g/mol
InChI-Schlüssel: GFPBVUTZRPILQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Difluoro(phenoxy)methyl)-2-phenylpyrimidin-4(1H)-one is a chemical compound that belongs to the class of pyrimidinones This compound is characterized by the presence of difluoro(phenoxy)methyl and phenyl groups attached to a pyrimidinone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoro(phenoxy)methyl)-2-phenylpyrimidin-4(1H)-one typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable pyrimidinone precursor is reacted with difluoro(phenoxy)methyl halide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Difluoro(phenoxy)methyl)-2-phenylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluoro(phenoxy)methyl group, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

6-(Difluoro(phenoxy)methyl)-2-phenylpyrimidin-4(1H)-one has found applications in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 6-(Difluoro(phenoxy)methyl)-2-phenylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. The difluoro(phenoxy)methyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-(Trifluoro(phenoxy)methyl)-2-phenylpyrimidin-4(1H)-one
  • 6-(Chloro(phenoxy)methyl)-2-phenylpyrimidin-4(1H)-one
  • 6-(Bromo(phenoxy)methyl)-2-phenylpyrimidin-4(1H)-one

Uniqueness

6-(Difluoro(phenoxy)methyl)-2-phenylpyrimidin-4(1H)-one is unique due to the presence of the difluoro(phenoxy)methyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific research and industrial applications.

Eigenschaften

CAS-Nummer

823829-14-7

Molekularformel

C17H12F2N2O2

Molekulargewicht

314.29 g/mol

IUPAC-Name

4-[difluoro(phenoxy)methyl]-2-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C17H12F2N2O2/c18-17(19,23-13-9-5-2-6-10-13)14-11-15(22)21-16(20-14)12-7-3-1-4-8-12/h1-11H,(H,20,21,22)

InChI-Schlüssel

GFPBVUTZRPILQK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NC(=CC(=O)N2)C(OC3=CC=CC=C3)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.